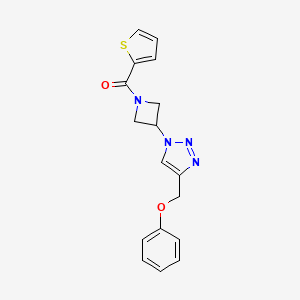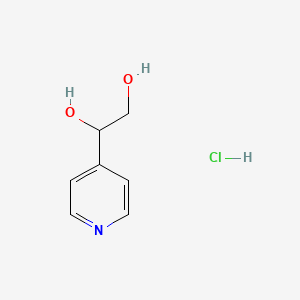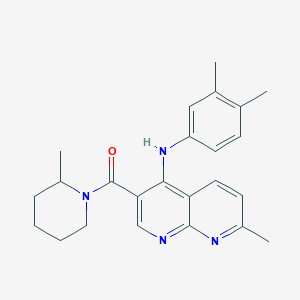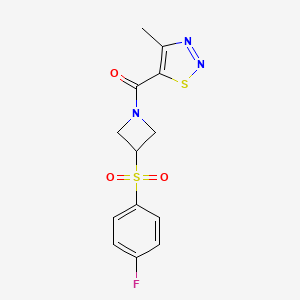![molecular formula C17H27Cl2N3O B2789798 N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;dihydrochloride CAS No. 1992047-64-9](/img/structure/B2789798.png)
N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MS 023 二塩酸塩は、タイプIタンパク質アルギニンメチルトランスフェラーゼ(PRMT)の強力かつ選択的な阻害剤です。これらの酵素は、ヒストンおよび非ヒストンタンパク質のアルギニン残基のメチル化を通じて、遺伝子発現の調節において重要な役割を果たします。 MS 023 二塩酸塩は、in vitroでグローバルなアルギニンの非対称ジメチル化レベルを有意に低下させる可能性を示しており、エピジェネティック研究の貴重なツールとなっています .
準備方法
合成経路と反応条件: MS 023 二塩酸塩の合成には、コア構造であるN1-メチル-N1-[4-(1-メチルエトキシ)フェニル]-1H-ピロール-3-イル]メチル]-1,2-エタンジアミンを調製することから始まる、複数のステップが含まれます。この化合物はその後、塩酸と反応させて二塩酸塩を生成します。 反応条件は、通常、高純度と収率を確保するために、制御された温度と特定の溶媒を伴います .
工業生産方法: MS 023 二塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模で行われます。プロセスは、効率性、コスト効率、および安全性のために最適化されています。 主要なステップには、再結晶やクロマトグラフィーなどの技術を使用した中間体と最終製品の精製が含まれます .
化学反応の分析
反応の種類: MS 023 二塩酸塩は、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます .
一般的な試薬と条件:
置換反応: 一般的な試薬には、ハロアルカンと求核剤が含まれます。条件は、通常、穏やかな温度とジメチルスルホキシド(DMSO)などの溶媒を伴います。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの試薬を、制御された条件下で使用できます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、さまざまなアルキル化誘導体を生成することができ、一方、酸化反応と還元反応は、コア構造の官能基を変更できます .
4. 科学研究の応用
MS 023 二塩酸塩は、科学研究において幅広い用途があります。
化学: PRMTのメカニズムとその遺伝子調節における役割を研究するためのツールとして使用されます。
生物学: エピジェネティック修飾とその細胞プロセスへの影響を理解するのに役立ちます。
医学: 特に腫瘍の進行に関与するPRMTを標的とする、癌研究における可能性について調査されています。
科学的研究の応用
MS 023 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of PRMTs and their role in gene regulation.
Biology: Helps in understanding the epigenetic modifications and their impact on cellular processes.
Medicine: Investigated for its potential in cancer research, particularly in targeting PRMTs involved in tumor progression.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery .
作用機序
MS 023 二塩酸塩は、タイプI PRMTを選択的に阻害することにより、その効果を発揮します。それはこれらの酵素の活性部位に結合し、標的タンパク質のアルギニン残基のメチル化を防ぎます。この阻害は、グローバルなアルギニンの非対称ジメチル化レベルの低下につながり、遺伝子発現と細胞機能に影響を与えます。 この化合物は、TGF-β活性化キナーゼ1の発現も阻害し、さらに細胞経路に影響を与えます .
類似化合物:
MS 023: 二塩酸塩のない親化合物。
MS 023 三塩酸塩: 3つの塩酸基を持つ変異体。
タゼメトスタット: EZH2の選択的阻害剤、別のヒストンメチルトランスフェラーゼ
ユニークさ: MS 023 二塩酸塩は、タイプI PRMTに対する高い選択性と効力によってユニークです。他の阻害剤とは異なり、タイプIIおよびIII PRMT、タンパク質リジンメチルトランスフェラーゼ、またはDNAメチルトランスフェラーゼには有意な影響を与えません。 この選択性は、さまざまな生物学的プロセスにおけるタイプI PRMTの特定の役割を研究するための貴重なツールとなっています .
類似化合物との比較
MS 023: The parent compound without the dihydrochloride salt.
MS 023 trihydrochloride: A variant with three hydrochloride groups.
Tazemetostat: A selective inhibitor of EZH2, another histone methyltransferase
Uniqueness: MS 023 dihydrochloride is unique due to its high selectivity and potency against type I PRMTs. Unlike other inhibitors, it does not significantly affect type II and III PRMTs, protein lysine methyltransferases, or DNA methyltransferases. This selectivity makes it a valuable tool for studying the specific roles of type I PRMTs in various biological processes .
特性
IUPAC Name |
N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.2ClH/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18;;/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNXCUFNZWGILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Fluorosulfonyloxy-4-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzene](/img/structure/B2789719.png)
![2-(3-benzyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N,N-dipropylacetamide](/img/structure/B2789720.png)

![3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2789727.png)
![9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2789728.png)
![2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2789729.png)

![2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B2789732.png)
![ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2789734.png)
![4-tert-butyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2789736.png)
![4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2789737.png)
![3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2789738.png)
